molecular formula C5H4BrNO B031989 3-Bromo-2-hydroxypyridine CAS No. 13466-43-8

3-Bromo-2-hydroxypyridine

Cat. No. B031989
CAS RN: 13466-43-8
M. Wt: 174 g/mol
InChI Key: YDUGVOUXNSWQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydroxypyridine is a chemical compound with significant research interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. It serves as a building block in the synthesis of complex molecules and has been studied for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 3-Bromo-2-hydroxypyridine involves bromination reactions of pyridine derivatives. A notable method includes the reaction of concentrated aqueous solutions of acids such as sulphuric, phosphoric, acetic, or formic acid on dibromopyridine derivatives, leading to the formation of hydroxy-bromopyridines (Wibaut, Haayman, & Dijk, 2010). Other methods involve bromination of 3-hydroxypyridine in various conditions to yield bromoderivatives (Hertog, Schepman, Bruyn, & Thysse, 2010).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-hydroxypyridine has been optimized and analyzed using methods like DFT and HF. Studies have focused on its molecular electrostatic potential, HOMO and LUMO energies, and the calculation of its UV–visible spectrum in various solvents. Molecular docking studies have explored its potential as a bromodomain inhibitor, highlighting its relevance in biological contexts (Lefi et al., 2023).

Chemical Reactions and Properties

3-Bromo-2-hydroxypyridine participates in diverse chemical reactions, including its use as a reactant for the synthesis of various brominated pyridine derivatives. Its reactivity has been utilized in creating complex molecules suitable for further chemical transformations (Romero & Ziessel, 1995). The compound's ability to undergo halogenation, nucleophilic substitution, and other reactions underscores its versatility in organic chemistry.

Physical Properties Analysis

The compound's physical properties, such as melting points and solubility in different solvents, have been documented. Its crystal structure at various temperatures provides insight into its stability and reactivity. The compound exhibits significant hydrogen and halogen bonding, which influences its solid-state properties and interactions with other molecules (Monroe & Turnbull, 2019).

Chemical Properties Analysis

3-Bromo-2-hydroxypyridine's chemical properties, including its acidity, basicity, and reactivity towards various reagents, have been thoroughly investigated. Its role in the formation of colored complexes with metals indicates its potential application in analytical chemistry and sensor development (Mehta, Garg, & Singh, 1976). The compound's reactivity patterns, particularly in bromination and nucleophilic substitution reactions, are crucial for understanding its behavior in synthetic applications.

Scientific Research Applications

  • Iron(III) Determination : 3-Hydroxypyridine-2-thiol, closely related to 3-Bromo-2-hydroxypyridine, is effective in determining iron(III) in a broad pH range without interference from anions and cations, suggesting potential applications in a wide range of scenarios (Katyal, Kushwaha, & Singh, 1973).

  • Drug Synthesis and Antibiotics : The presence of the 3hpd gene cluster, involved in the degradation of 3-hydroxypyridine, in bacteria indicates potential applications in drug synthesis and antibiotic development (Wang et al., 2020).

  • Carcinostatic Activity : 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) shows carcinostatic activity against various cancers, including leukemia and lymphoma, hinting at its potential in cancer treatment (French & Blanz, 1966).

  • Tyrosinase Inhibition : Alkyl substitution at position 2 in 3-hydroxypyridine-4-ones, related to 3-Bromo-2-hydroxypyridine, minimizes tyrosinase inhibition while maintaining affinity for iron(III). This finding is relevant in biochemistry and pharmacology (Hider & Lerch, 1989).

  • Micellar Catalysis : 2-Hydroxypyridine, similar to 3-Bromo-2-hydroxypyridine, acts as a nucleophile in micellar catalysis, influencing the hydrolysis and hydroxylaminolysis of esters. This has implications for chemical processing and synthesis (Raghavan & Srinivasan, 1985).

  • Crystal Structure Analysis : 2-Bromo-4-hydroxypyridine, a compound related to 3-Bromo-2-hydroxypyridine, shows distinct crystal structures with hydrogen and halogen bonding, which are important for understanding molecular interactions (Monroe & Turnbull, 2019).

  • Spectrophotometric Methods : The use of amino-derivatives of hydroxypyridine in spectrophotometric methods for determining metals like osmium highlights potential analytical applications (Mehta, Garg, & Singh, 1976).

Safety And Hazards

3-Bromo-2-hydroxypyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGVOUXNSWQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355959
Record name 3-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxypyridine

CAS RN

13466-43-8
Record name 3-Bromo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13466-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-hydroxypyridine
Reactant of Route 5
3-Bromo-2-hydroxypyridine
Reactant of Route 6
3-Bromo-2-hydroxypyridine

Citations

For This Compound
21
Citations
N Lefi, AS Kazachenko, M Raja, N Issaoui… - Molecules, 2023 - mdpi.com
… studies of the 3-bromo-2-hydroxypyridine was performed. … in a first step the 3-bromo-2-hydroxypyridine in this work that can … study of the 3-bromo-2-hydroxypyridine molecule has been …
Number of citations: 1 www.mdpi.com
YC Wu, Y Jhong, HJ Lin, SP Swain… - Advanced Synthesis …, 2019 - Wiley Online Library
… Starting with 3-bromo-2-hydroxypyridine (6.5 mg, 0.050 mmol), catalyst 15 a (3.0 mg, 0.005 mmol) and 2 a (11.8 mg, 0.050 mmol), product 17 (19.0 mg, 0.0473 mmol, 93%) was isolated …
Number of citations: 26 onlinelibrary.wiley.com
HJ Park, JE Kim, EK Yum, YH Kim… - Bulletin of the Korean …, 2015 - Wiley Online Library
… /C-based catalysis, we performed annulation of 3-bromo-2-hydroxypyridine with 1 (Table 3). … as a white powder (61%) from 3-bromo-2-hydroxypyridine and phenylacetylene after 16 h of …
Number of citations: 1 onlinelibrary.wiley.com
B Lakshmi, MP Kung, B Lieberman, J Han… - 2007 - Soc Nuclear Med
… Methods: Mitsunobu reaction of 3-bromo-2-hydroxypyridine with (S)-N-t-Boc-N-methyl-3-hydroxy-3-phenylpropylamine followed by deprotection of Boc group afforded the bromo …
Number of citations: 0 jnm.snmjournals.org
FE Witkos, JC Monroe, CP Landee, MM Turnbull… - Transition Metal …, 2020 - Springer
… 3-Bromo-2-hydroxypyridine was purchased from Chem-Impex International. Copper(II) perchlorate hexahydrate was purchased from Sigma-Aldrich. Tert-butyl alcohol was purchased …
Number of citations: 0 link.springer.com
G St-Pierre, S Hanessian - Organic letters, 2016 - ACS Publications
… The method allows facile monitoring of the reactions with the release of the chromophoric 3-bromo-2-hydroxypyridine which is an asset when adapted to solid phase glycosidations. …
Number of citations: 15 pubs.acs.org
YK Jeon, JY Lee, SE Kim, WS Kim - The Journal of Organic …, 2020 - ACS Publications
… To a solution of 3-bromo-2-hydroxypyridine (1 g, 5.75 mmol) and pyridine (0.6 mL, 7.48 mmol) in anhydrous CH 2 Cl 2 (29 mL) was added triflic anhydride (6.90 mmol) dropwise at 0 C. …
Number of citations: 10 pubs.acs.org
G González, JL García-Ruano - researchgate.net
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 0 www.researchgate.net
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
F Mongin, O Mongin, F Trécourt, A Godard… - Tetrahedron letters, 1996 - Elsevier
… The hot pyridine hydrochloride thus obtained was added to the required 8-hydroxyquinoline derivative (or 3-bromo-2-hydroxypyridine) (1.33 retool). The mixture was refluxed (220C) for …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.